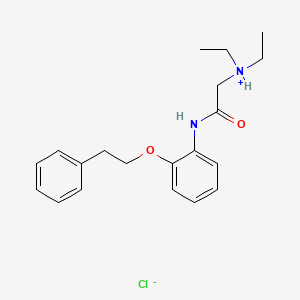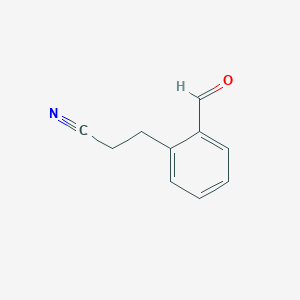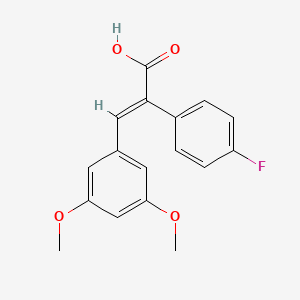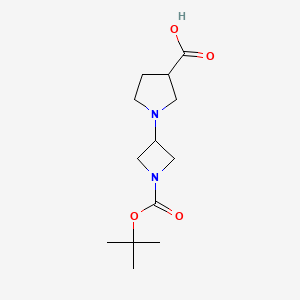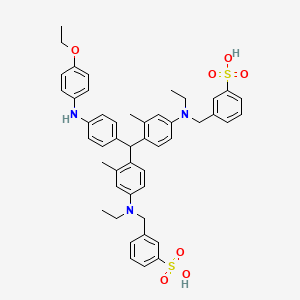
3,3'-(((4-((4-Ethoxyphenyl)amino)phenyl)methylene)bis((3-methyl-4,1-phenylene)(ethylimino)methylene))bis(benzenesulphonic) acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(((4-((4-Ethoxyphenyl)amino)phenyl)methylene)bis((3-methyl-4,1-phenylene)(ethylimino)methylene))bis(benzenesulphonic) acid is a complex organic compound with the molecular formula C47H51N3O7S2 and a molecular weight of 834.1 g/mol. This compound is characterized by its intricate structure, which includes multiple aromatic rings, ethoxyphenyl groups, and sulfonic acid functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(((4-((4-Ethoxyphenyl)amino)phenyl)methylene)bis((3-methyl-4,1-phenylene)(ethylimino)methylene))bis(benzenesulphonic) acid involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3’-(((4-((4-Ethoxyphenyl)amino)phenyl)methylene)bis((3-methyl-4,1-phenylene)(ethylimino)methylene))bis(benzenesulphonic) acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3,3’-(((4-((4-Ethoxyphenyl)amino)phenyl)methylene)bis((3-methyl-4,1-phenylene)(ethylimino)methylene))bis(benzenesulphonic) acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3’-(((4-((4-Ethoxyphenyl)amino)phenyl)methylene)bis((3-methyl-4,1-phenylene)(ethylimino)methylene))bis(benzenesulphonic) acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,3’-(((4-((4-Ethoxyphenyl)amino)phenyl)methylene)bis((3-methyl-4,1-phenylene)(ethylimino)methylene))bis(benzenesulphonic) acid include:
- 4-((4-Ethoxyphenyl)amino)phenyl derivatives
- Bis(benzenesulphonic) acid derivatives
- Ethylimino methylene compounds
Uniqueness
What sets 3,3’-(((4-((4-Ethoxyphenyl)amino)phenyl)methylene)bis((3-methyl-4,1-phenylene)(ethylimino)methylene))bis(benzenesulphonic) acid apart is its unique combination of functional groups and structural complexity, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
94166-77-5 |
|---|---|
Molecular Formula |
C47H51N3O7S2 |
Molecular Weight |
834.1 g/mol |
IUPAC Name |
3-[[4-[[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonic acid |
InChI |
InChI=1S/C47H51N3O7S2/c1-6-49(31-35-11-9-13-43(29-35)58(51,52)53)40-21-25-45(33(4)27-40)47(37-15-17-38(18-16-37)48-39-19-23-42(24-20-39)57-8-3)46-26-22-41(28-34(46)5)50(7-2)32-36-12-10-14-44(30-36)59(54,55)56/h9-30,47-48H,6-8,31-32H2,1-5H3,(H,51,52,53)(H,54,55,56) |
InChI Key |
SPCVJBCPVGCJDG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC(=C(C=C2)C(C3=CC=C(C=C3)NC4=CC=C(C=C4)OCC)C5=C(C=C(C=C5)N(CC)CC6=CC(=CC=C6)S(=O)(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B13788367.png)
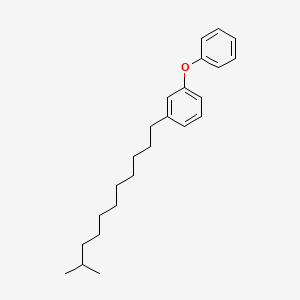
![Tricyclo[4.2.2.02,5]decane](/img/structure/B13788377.png)
![1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI)](/img/structure/B13788380.png)
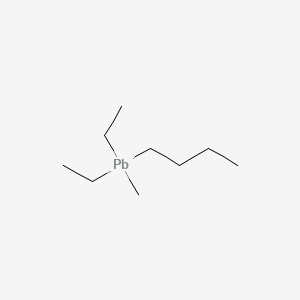
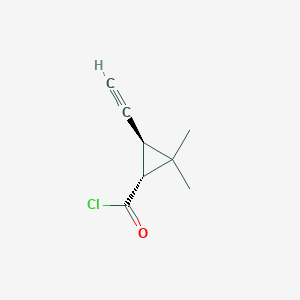
![Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate](/img/structure/B13788389.png)
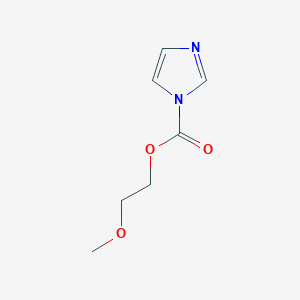
![2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL](/img/structure/B13788403.png)
